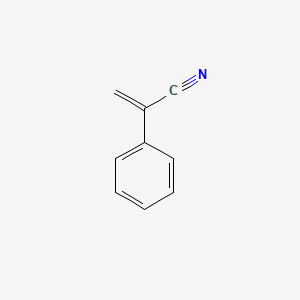

2-Phenylacrylonitrile

Description

Contextual Significance of α,β-Unsaturated Nitriles in Organic Synthesis and Medicinal Chemistry

α,β-Unsaturated nitriles are a class of organic compounds featuring a nitrile group (C≡N) conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement imparts unique reactivity, making them highly valuable building blocks in the field of organic synthesis. fiveable.me They are extensively used as key intermediates in the creation of a wide array of nitrogen-containing heterocyclic compounds, such as pyridines and pyrroles. fiveable.menih.gov The conjugated system allows for participation in various chemical transformations, including cycloadditions and nucleophilic additions, which are fundamental for constructing complex molecular frameworks. fiveable.me Their versatility extends to the synthesis of intricate molecules, including pharmaceuticals and natural products. fiveable.mersc.org

In medicinal chemistry, the nitrile group, particularly within an α,β-unsaturated system, has become a promising functional group in rational drug design. nih.govresearchgate.net More than 30 pharmaceuticals containing a nitrile group have received FDA approval over the last few decades for a wide range of conditions. nih.govresearchgate.net The incorporation of a nitrile moiety can enhance the binding affinity of a drug to its target and improve its pharmacokinetic profile. nih.govresearchgate.net For instance, compounds with a nitrile group often exhibit increased solubility and metabolic stability. nih.gov The electrophilic nature of the double bond in α,β-unsaturated nitriles allows them to act as Michael acceptors, capable of forming covalent bonds with nucleophilic residues, such as serine, in enzyme binding pockets. nih.gov This mechanism provides a strategy for designing potent and targeted inhibitors for various therapeutic applications, including anticancer and antiviral agents. nih.gov

Historical Development of Research on 2-Phenylacrylonitrile

The synthesis of this compound and other α,β-unsaturated nitriles has evolved significantly over time, moving from classical condensation reactions to highly efficient modern catalytic methods.

Historically, the Knoevenagel condensation has been a primary method for synthesizing these compounds. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, like phenylacetonitrile (B145931), in the presence of a base. acs.orgontosight.airesearchgate.net Early methods often employed strong ionic bases such as n-butyllithium or heterogeneous base catalysts like potassium carbonate. acs.orgtandfonline.com However, these classical approaches were frequently hampered by side reactions, including self-condensation of the nitrile, aldol (B89426) condensation of the carbonyl component, and the Cannizzaro reaction, which complicated product isolation and limited yields. acs.org The Wittig-Horner reaction also emerged as a general route for obtaining α,β-unsaturated nitriles from aliphatic aldehydes. acs.org

Subsequent research focused on developing more versatile and convenient synthetic routes. This led to the exploration of metal-assisted and metal-catalyzed reactions. For instance, zinc has been used to facilitate the reaction between aldehydes and derivatized nitriles. acs.org The development of transition metal catalysis marked a significant advancement. Palladium-catalyzed reactions, such as the α-alkenylation of arylacetonitriles with vinyl halides, provided efficient access to a variety of substituted aryl acrylonitriles. nih.gov Ruthenium-pincer complexes have been used for the α-olefination of nitriles using alcohols. nih.govliv.ac.uk More recently, research has focused on one-pot sequential reactions, such as a hydroformylation/Knoevenagel reaction sequence, to produce (Z)-α,β-unsaturated nitriles from simple olefins, highlighting a move towards more atom-economical and sustainable processes. acs.org

The table below summarizes various synthetic methods developed for α,β-unsaturated nitriles, including this compound derivatives, showcasing the progression of catalysts and reaction conditions.

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Potassium Carbonate (K₂CO₃) | Solid/liquid heterogeneous medium, avoids aldolisation. | tandfonline.com |

| Knoevenagel Condensation | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Efficient one-pot synthesis from 2-nitrophenylacetonitrile (B16159) and aromatic aldehydes. | researchgate.net |

| Reaction with Haloacetonitrile | Tri-n-butylstibine | Mediates reaction of haloacetonitriles with carbonyl compounds in excellent yields. | tandfonline.com |

| Dehydrogenative Coupling | Manganese Pincer Complex | Coupling of alcohols with nitriles at 135°C. | nih.gov |

| Palladium-Catalyzed α-Alkenylation | Pd/NIXANTPHOS | Coupling of arylacetonitriles with vinyl bromides/chlorides/triflates, scalable. | nih.gov |

| Ruthenium-Catalyzed Cross-Coupling | Ruthenium Complex | Selective cross-coupling with aldehydes or alcohols to form β-ketonitriles. | rsc.orgrsc.org |

| One-Pot Hydroformylation/Knoevenagel | Rhodium/Piperidine (B6355638) | Transforms various olefins into value-added alkenyl nitriles with high chemo-, regio-, and stereoselectivity. | acs.org |

Overview of Key Academic Research Themes Pertaining to this compound

Academic research involving this compound is multifaceted, primarily focusing on its synthesis, its role as a key pharmacophore in medicinal chemistry, and its application in catalysis and materials science.

A significant area of research is the development of novel and efficient synthetic methodologies for this compound and its derivatives. nih.govresearchgate.netajol.info This includes the design of advanced catalyst systems, such as those based on palladium, ruthenium, and rhodium, to achieve higher yields, selectivity, and functional group tolerance. nih.govliv.ac.ukarabjchem.org Research efforts are also directed towards creating more sustainable and atom-economical processes, such as one-pot tandem reactions that combine multiple synthetic steps into a single operation. rsc.orgacs.org Mechanistic studies, often employing computational tools like Density Functional Theory (DFT), are conducted to understand the pathways of these complex transformations, providing insights for catalyst optimization and reaction design. liv.ac.ukrsc.org

In the realm of medicinal chemistry, this compound serves as a crucial scaffold for the discovery of new therapeutic agents, particularly in oncology. researchgate.netbenthamdirect.comnih.gov Researchers have synthesized and screened libraries of this compound derivatives, identifying compounds with potent and selective cytotoxicity against various human cancer cell lines. researchgate.netrsc.orgresearchgate.net A prominent theme is the development of these compounds as tubulin polymerization inhibitors. benthamdirect.comnih.govresearchgate.netnih.gov By binding to the colchicine (B1669291) site of tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells. benthamdirect.comnih.gov For example, the derivative (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile was identified as a highly selective inhibitor of the estrogen receptor-positive (ER+ve) breast cancer cell line, MCF-7. researchgate.netresearchgate.net

The table below presents research findings on the anticancer activity of selected this compound derivatives.

| Compound | Target Cell Line | Activity (GI₅₀/IC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (28) | MCF-7 (ER+ve Breast Cancer) | 0.127 ± 0.043 µM | Highly selective inhibitor of MCF-7 cells. | researchgate.net |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile (31) | HT29 (Colon) & BE2-C (Neuroblastoma) | 0.52–3 µM | Exhibits broad-spectrum growth inhibition. | researchgate.net |

| Compound 1g2a | HCT116 (Colon) | 5.9 nM | Potent tubulin polymerization inhibitor, arrests cell cycle in G2/M phase. | benthamdirect.comnih.govnih.gov |

| Compound 1g2a | BEL-7402 (Hepatocellular Carcinoma) | 7.8 nM | Shows outstanding antitumor activity in vitro and in vivo. | benthamdirect.comnih.govnih.gov |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile (20) | Panel of 10 cancer cell lines | 0.53 µM (average) | Demonstrates potent broad-spectrum cytotoxicity. | researchgate.net |

Furthermore, this compound and its parent compound, phenylacetonitrile, are utilized as substrates in a variety of catalytic reactions to produce other valuable chemical intermediates. liv.ac.ukarabjchem.org These include rhodium-catalyzed alkylation and olefination reactions with alcohols, and ruthenium-catalyzed cross-coupling reactions to form β-ketonitriles and glutaronitriles. rsc.orgliv.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C9H7N |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2-phenylprop-2-enenitrile |

InChI |

InChI=1S/C9H7N/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1H2 |

InChI Key |

RLFXJQPKMZNLMP-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Insights into Reactions Involving 2 Phenylacrylonitrile Systems

Fundamental Reaction Mechanism Elucidation

Understanding the core reactions that form and modify the 2-phenylacrylonitrile framework is crucial. This section details the mechanistic steps of its synthesis via Knoevenagel condensation and its transformation through hydrolysis.

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds and is particularly effective for synthesizing α,β-unsaturated nitriles like this compound. researchgate.netsigmaaldrich.com The reaction involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with a compound possessing an active hydrogen atom, in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org

The mechanism proceeds through several key steps:

Deprotonation: A weak base, often an amine like piperidine (B6355638) or even water, removes a proton from the α-carbon of the active methylene (B1212753) compound (e.g., acetonitrile (B52724) or phenylacetonitrile). rsc.orgyoutube.com This deprotonation is facilitated by the electron-withdrawing nature of the nitrile group (Z), which stabilizes the resulting carbanion or enolate ion. wikipedia.orgyoutube.com The use of a mild base is critical to prevent the self-condensation of the aldehyde reactant. wikipedia.orgyoutube.com

Nucleophilic Addition: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). rsc.orgyoutube.com This step forms a β-hydroxy nitrile intermediate, analogous to an aldol (B89426) adduct. sigmaaldrich.com

Dehydration: The intermediate aldol-type product typically undergoes spontaneous elimination of a water molecule. sigmaaldrich.comyoutube.com This dehydration step is often base-induced and results in the formation of the final, stable α,β-unsaturated nitrile product. youtube.comorganic-chemistry.org

In some variations, such as the Doebner modification which uses pyridine (B92270) as the solvent, the condensation can be followed by decarboxylation if one of the activating groups is a carboxylic acid. wikipedia.org

The nitrile group in acrylonitriles can be hydrolyzed to form amides and, subsequently, carboxylic acids under both acidic and basic conditions. libretexts.orgchemistrysteps.comlumenlearning.com The presence of the conjugated double bond influences the reactivity, but the fundamental mechanistic pathways for the nitrile group remain consistent.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. lumenlearning.comorganicchemistrytutor.compressbooks.pub This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. lumenlearning.compressbooks.pub The mechanism unfolds as follows:

Protonation: The nitrile is protonated by an acid catalyst. pressbooks.pub

Nucleophilic Attack: A water molecule attacks the nitrile carbon. libretexts.orgpressbooks.pub

Proton Transfer: A proton is transferred from the oxygen to the nitrogen, forming a protonated amide. libretexts.orgpressbooks.pub

Amide Formation: Deprotonation yields an amide intermediate. libretexts.orglumenlearning.com

Further Hydrolysis: The amide is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) ion, a process that drives the reaction to completion. organicchemistrytutor.compressbooks.pub

Base-Catalyzed Hydrolysis: In a basic medium, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon without the need for prior activation. libretexts.orgchemistrysteps.com

Nucleophilic Attack: A hydroxide ion (OH⁻) adds to the electrophilic carbon of the nitrile group, forming an anionic intermediate. chemistrysteps.com

Protonation: The negatively charged nitrogen is protonated by water to form an imidic acid. libretexts.orgchemistrysteps.com

Tautomerization: The imidic acid tautomerizes to form an amide intermediate. libretexts.org

Further Hydrolysis: Under harsh basic conditions (e.g., elevated temperatures), the amide undergoes further hydrolysis. organicchemistrytutor.com The hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a carboxylate salt and ammonia (B1221849). chemistrysteps.com The final deprotonation of the carboxylic acid by the base makes this step effectively irreversible. chemistrysteps.com Milder basic conditions may allow for the isolation of the amide as the final product. organicchemistrytutor.com

Catalytic Reaction Mechanism Investigations

Modern synthetic chemistry employs sophisticated catalytic systems to achieve high efficiency and selectivity in the formation and functionalization of nitrile compounds.

The Borrowing Hydrogen (BH), or hydrogen auto-transfer, methodology is an atom-economical and environmentally benign strategy for the α-alkylation of nitriles using alcohols as alkylating agents. researchgate.netcore.ac.uk This process avoids the use of organohalides and stoichiometric bases, producing water as the only byproduct. researchgate.netcore.ac.uk The reaction is typically catalyzed by transition metal complexes of ruthenium, iridium, manganese, iron, cobalt, and nickel. researchgate.netrsc.org

The catalytic cycle is generally understood to proceed via three main stages:

Dehydrogenation of Alcohol: The transition metal catalyst first facilitates the dehydrogenation of the primary alcohol, "borrowing" hydrogen to form a metal-hydride species and releasing an aldehyde. core.ac.ukrsc.org

Condensation: The aldehyde then undergoes a base-mediated Knoevenagel-type condensation with the nitrile (e.g., phenylacetonitrile). This reaction forms an α,β-unsaturated nitrile intermediate. core.ac.ukrsc.org

Hydrogenation of Intermediate: The metal-hydride complex then transfers the "borrowed" hydrogen back to the α,β-unsaturated nitrile intermediate, hydrogenating the carbon-carbon double bond to yield the final α-alkylated nitrile product and regenerating the active catalyst. rsc.orgnih.gov

Mechanistic studies suggest that the rate-limiting step can be the hydrogenation of the unsaturated intermediate. core.ac.uk

| Metal Catalyst | Ligand Type | Key Features | Reference |

|---|---|---|---|

| Manganese (Mn) | PNP Pincer, N,N-bidentate | Earth-abundant, chemoselective C-alkylation. | researchgate.netnih.gov |

| Iron (Fe) | PNP Pincer | First base-metal example, proceeds via an olefin intermediate. | core.ac.uk |

| Cobalt (Co) | N-doped Carbon supported nanoparticles | Heterogeneous, reusable catalyst system. | rsc.org |

| Nickel (Ni) | Not specified | Effective for a variety of aryl acetonitriles and alcohols. | researchgate.netrsc.org |

| Ruthenium (Ru) | NNN Pincer | Noble metal catalyst, highly efficient. | researchgate.netresearchgate.net |

Oxidative ammonolysis is a major industrial process for the single-stage synthesis of nitriles from hydrocarbons and ammonia. osti.gov The most prominent example is the SOHIO process, which produces acrylonitrile (B1666552) from propylene (B89431). wikipedia.orgnih.gov This gas-phase reaction is a coupled oxidation where propylene, ammonia, and air react over a heterogeneous catalyst. osti.govnih.gov

The SOHIO process mechanism, while complex, is generally accepted to involve the following:

Reactants and Conditions: Propylene, ammonia, and air are passed through a fluidized bed reactor at high temperatures (400–510 °C) and moderate pressures (50–200 kPa). wikipedia.orgyoutube.com

Catalysts: The catalysts are typically complex mixed metal oxides, with early versions based on bismuth phosphomolybdate and modern catalysts often containing mixtures of bismuth, iron, nickel, cobalt, and molybdenum, supported on silica (B1680970). nih.govyoutube.comresearchgate.net

Mechanism: The reaction is thought to be initiated by the abstraction of an allylic hydrogen from propylene on the catalyst surface to form an allyl intermediate. This species then undergoes a series of oxidation and nitrogen-insertion steps involving lattice oxygen from the catalyst and adsorbed ammonia to form acrylonitrile, which then desorbs from the surface. osti.gov The catalyst is re-oxidized by the oxygen in the air feed. youtube.com

Significant byproducts of this process include hydrogen cyanide and acetonitrile. wikipedia.orgnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Propylene, Ammonia, Air (Oxygen) | wikipedia.orgyoutube.com |

| Catalyst System | Heterogeneous mixed metal oxides (e.g., Bismuth Molybdate-based) on a silica support. | nih.govyoutube.comresearchgate.net |

| Temperature | 400–510 °C | wikipedia.org |

| Pressure | 50–200 kPa | wikipedia.org |

| Reactor Type | Fluidized Bed Reactor | wikipedia.org |

| Key Byproducts | Acetonitrile, Hydrogen Cyanide | wikipedia.org |

C-H functionalization represents a powerful strategy for molecular synthesis that avoids pre-functionalized starting materials. In the context of unsaturated nitriles, this can involve the direct formation of new bonds by activating otherwise inert C-H bonds.

A notable example is the copper-catalyzed cross-dehydrogenative coupling of unactivated olefins with alkyl nitriles to form γ,δ-unsaturated nitriles. acs.orgnih.gov This transformation involves the cleavage of two different sp³ C-H bonds. nih.gov The proposed mechanism combines copper catalysis with radical chemistry:

Radical Generation: A cyanomethyl radical is generated from an alkyl nitrile (like acetonitrile) in the presence of a mild oxidant (e.g., di-tert-butyl peroxide) and a copper(II) catalyst. The coordination of the nitrile to the copper complex is thought to lower the pKa of the α-proton, facilitating its deprotonation and subsequent oxidation to the radical species. acs.org

Radical Addition: The cyanomethyl radical adds to the double bond of an unactivated alkene. acs.org

Allylic C-H Cleavage: The resulting tertiary radical intermediate undergoes a subsequent step that leads to the cleavage of an allylic C-H bond, forming the final γ,δ-unsaturated nitrile product and regenerating the catalyst. acs.orgnih.gov

This method provides a direct route to functionalized nitriles from simple olefin feedstocks and alkyl nitriles, showcasing the potential of C-H activation in building complex molecular architectures. nih.gov

Mechanistic Insights from Computational Chemistry

Theoretical investigations, particularly those employing Density Functional Theory (DFT), provide a molecular-level view of reaction pathways, which is often difficult to obtain through experimental methods alone. For reactions involving this compound, computational studies are crucial for mapping out the potential energy surface, which in turn helps in understanding reaction feasibility, rates, and selectivity.

Transition State Analysis and Energy Profiles

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point on the reaction coordinate. The energy required to reach this state is known as the activation energy, a critical factor in determining the reaction rate. Computational methods allow for the precise calculation of the geometries and energies of these fleeting structures.

For reactions involving α,β-unsaturated nitriles like this compound, such as cycloadditions and Michael additions, the analysis of the transition state provides valuable information. For instance, in Diels-Alder reactions, computational studies can distinguish between a concerted mechanism, where both new carbon-carbon bonds are formed simultaneously, and a stepwise mechanism involving a diradical intermediate.

A computational investigation into the competition between the concerted Diels-Alder reaction and the formation of diradicals in reactions of acrylonitrile with various dienes revealed that the energy difference between the two pathways can be small. For the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with acrylonitrile, a compound structurally related to this compound, the concerted pathway is favored by only 2.5 kcal/mol according to B3LYP/6-31G(d) calculations. nih.gov This small energy difference suggests that both pathways could be competitive, leading to a mixture of cycloadduct and polymer products, which aligns with experimental observations. nih.gov

The energy profile of a reaction, a graphical representation of the energy of the system as the reaction progresses, is another critical output of computational studies. These profiles map the energetic landscape from reactants to products, including all intermediates and transition states.

Table 1: Calculated Activation Energies for Acrylonitrile Reactions

| Reactant (Diene) | Reaction Type | Computational Method | Activation Energy (kcal/mol) |

| 2,3-dimethyl-1,3-butadiene | Concerted Cycloaddition | B3LYP/6-31G(d) | 27.2 |

| 2,3-dimethyl-1,3-butadiene | Diradical Formation | B3LYP/6-31G(d) | 29.7 |

| Cyclopentadiene | Concerted Cycloaddition | B3LYP/6-31G(d) | 21.3 |

| Cyclopentadiene | Diradical Formation | B3LYP/6-31G(d) | 27.2 |

This table is based on data for acrylonitrile, a structurally related compound, to illustrate the type of information obtained from computational studies. nih.gov

Intermediate Identification and Characterization

In multi-step reactions, intermediates are transient species that are formed in one step and consumed in a subsequent step. Unlike transition states, intermediates correspond to local energy minima on the potential energy surface. Computational chemistry is instrumental in identifying the structure and stability of these intermediates, which can be challenging to detect experimentally due to their often short lifetimes.

In the context of nucleophilic additions to this compound, such as the Baylis-Hillman reaction, computational studies can model the formation of zwitterionic intermediates. These calculations can provide insights into the geometry, charge distribution, and stability of these key intermediates, helping to rationalize the observed stereochemistry and reaction outcomes.

For example, in the phosphine-catalyzed Michael reaction, the initial step involves the formation of a zwitterionic intermediate between the phosphine (B1218219) and the Michael acceptor. elsevierpure.com Computational modeling of this intermediate can reveal crucial details about the subsequent proton transfer step, which is often rate-determining. Studies on related systems have shown that the stability of such intermediates and the energy barrier for their conversion to products are highly dependent on the solvent and the nature of the substituents. elsevierpure.com

Table 2: Characterized Intermediates in Related Reactions

| Reaction Type | Intermediate Type | Key Structural Features | Computational Method |

| Diels-Alder | Diradical | Elongated C-C bonds, unpaired electrons | B3LYP/6-31G(d) |

| Baylis-Hillman | Zwitterionic Enolate | Negative charge localized on the α-carbon | DFT calculations |

| Phosphine-catalyzed Michael Addition | Phosphonium Enolate | Zwitterionic structure with P-C and C=C bonds | DFT calculations |

This table provides examples of intermediates characterized in reactions analogous to those involving this compound.

By providing a detailed picture of the transition states and intermediates, computational chemistry offers invaluable mechanistic insights into the reactions of this compound, guiding the design of new reactions and the optimization of existing synthetic methods.

Advanced Characterization Methodologies for 2 Phenylacrylonitrile and Its Derivatives

Spectroscopic Techniques for Structural and Electronic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic environment of 2-Phenylacrylonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy offer complementary information to build a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and three-dimensional structure of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm the molecular structure.

The ¹H NMR spectrum of a this compound derivative, such as 2-benzylidenemalononitrile, reveals characteristic signals for the aromatic and vinylic protons. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (around 7.1-8.0 ppm), with their multiplicity providing information about the substitution pattern on the phenyl ring. The vinylic proton, being part of a conjugated system, also resonates in the downfield region.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 115–120 ppm. The carbons of the phenyl group and the double bond also show distinct signals that are influenced by the electronic effects of the nitrile group and the phenyl ring.

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a representative derivative, 2-benzylidenemalononitrile, in CDCl₃.

Interactive Data Table: NMR Data for 2-Benzylidenemalononitrile| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |

| ¹H | 7.1 | t |

| 7.6 | t | |

| 7.8 | d | |

| 8.0 | s (vinylic) | |

| ¹³C | 86.9 | |

| 117.2 | ||

| 117.2 | ||

| 130.7 | ||

| 133.1 | ||

| 134.2 | ||

| 159.3 |

Furthermore, advanced NMR techniques like the Nuclear Overhauser Effect (NOE) spectroscopy can be employed to investigate the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. Observing an NOE enhancement between specific protons indicates that they are close to each other in space (typically < 5 Å), providing valuable insights into the molecule's three-dimensional arrangement. For instance, in substituted acrylonitriles, NOE studies can help establish the E/Z configuration of the double bond by observing correlations between the vinylic proton and the protons on the phenyl ring.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular weight of 129.16 g/mol , high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its elemental formula (C₉H₇N).

In mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺˙) can undergo fragmentation. The pattern of these fragments is unique to the molecule's structure. The fragmentation of organic molecules is often a predictable process, governed by the stability of the resulting fragments (ions and neutral radicals). Common fragmentation pathways include the loss of small, stable neutral molecules or radicals.

For this compound, the fragmentation pattern would likely be influenced by the presence of the phenyl ring and the nitrile group. The molecular ion peak (m/z 129) would be expected to be prominent due to the stability of the aromatic system. Common fragmentation pathways could involve:

Loss of HCN (m/z 27): This would lead to a fragment ion at m/z 102, corresponding to the phenylacetylene (B144264) cation.

Loss of a hydrogen atom (m/z 1): This would result in a fragment at m/z 128.

Fragmentation of the phenyl ring: This can lead to a series of characteristic ions at m/z 77 (phenyl cation), 51, and 39.

The following table illustrates a hypothetical fragmentation pattern for this compound based on common fragmentation principles.

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation of this compound| m/z | Proposed Fragment | Possible Neutral Loss |

| 129 | [C₉H₇N]⁺˙ (Molecular Ion) | - |

| 128 | [C₉H₆N]⁺ | H˙ |

| 102 | [C₈H₆]⁺˙ | HCN |

| 77 | [C₆H₅]⁺ | C₃H₂N |

The analysis of these fragment ions in the mass spectrum helps to confirm the connectivity of the atoms within the molecule.

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups within the molecule.

For this compound, the key functional groups are the nitrile group (C≡N), the carbon-carbon double bond (C=C), and the aromatic phenyl ring.

Nitrile (C≡N) Stretch: The C≡N triple bond exhibits a characteristic sharp and strong absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. In conjugated systems like this compound, this peak may be shifted to a slightly lower frequency (2220-2240 cm⁻¹) due to the delocalization of π-electrons. clemson.edu In the Raman spectrum, the nitrile stretch is also typically a strong and sharp band.

Carbon-Carbon Double Bond (C=C) Stretch: The C=C double bond in conjugation with the phenyl ring and the nitrile group will show a stretching vibration in the region of 1600-1640 cm⁻¹ in both IR and Raman spectra.

Aromatic C-H and C=C Stretches: The phenyl group gives rise to several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern of the phenyl ring can often be determined from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region of the IR spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Alkene (C=C) | Stretch | 1600 - 1640 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C-H) | Out-of-plane bend | 690 - 900 |

IR and Raman spectroscopy are complementary techniques. While the nitrile stretch is strong in both, the C=C stretch of the alkene and aromatic ring can show different relative intensities in IR and Raman spectra, providing a more complete vibrational profile of the molecule.

X-ray based spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), provide valuable information about the electronic structure of a molecule.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. This information can be used to determine the elemental composition of a material and the chemical state of the elements present. For this compound, XPS can be used to probe the electronic environment of the carbon and nitrogen atoms.

The C1s spectrum would be expected to show multiple peaks corresponding to the different types of carbon atoms in the molecule: the sp² hybridized carbons of the phenyl ring and the double bond, and the sp hybridized carbon of the nitrile group. The N1s spectrum would show a single peak corresponding to the nitrogen atom of the nitrile group. The binding energies of these peaks are sensitive to the local chemical environment, and shifts in these energies can provide insights into the electronic effects of conjugation and substitution. For instance, the binding energy of the nitrogen in the nitrile group is expected to be around 399 eV.

X-ray Absorption Spectroscopy (XAS) provides information about the unoccupied electronic states of a molecule. By tuning the energy of the X-rays around the absorption edge of a specific element (e.g., the K-edge of nitrogen), transitions from core levels to unoccupied molecular orbitals can be observed. For this compound, XAS at the nitrogen K-edge could be used to probe the π* orbitals of the C≡N bond and how they are affected by conjugation with the phenyl ring and the double bond.

Diffraction Methods for Crystalline Structure Determination

While spectroscopic methods provide information about the molecular structure, diffraction techniques are essential for determining the arrangement of molecules in the solid state.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the unit cell can be constructed, from which the positions of the atoms can be determined.

The crystal structure of a derivative of this compound would reveal important information about its molecular geometry in the solid state. For example, the planarity of the molecule, the torsion angles between the phenyl ring and the acrylonitrile (B1666552) moiety, and any deviations from ideal bond lengths and angles due to steric or electronic effects can be precisely determined.

High-Resolution Microscopy and Elemental Mapping

Advanced microscopic techniques are indispensable for the detailed characterization of this compound and its derivatives, particularly when they are incorporated into larger structures such as polymers, nanocomposites, or functionalized materials. These methods provide critical insights into surface morphology, internal structure, and elemental distribution at high resolution.

Electron Microscopy (TEM, SEM) for Morphology and Composition

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for visualizing the micro- and nanoscale features of materials. srce.hrbohrium.com While this compound itself is a small molecule, these techniques are crucial for studying the morphology of its polymeric forms or composites where it acts as a monomer or precursor.

Scanning Electron Microscopy (SEM): SEM is employed to analyze the surface topography and morphology of materials. atomki.hu A focused beam of high-energy electrons scans the surface of a sample, generating various signals from the interaction. researchgate.net For materials derived from this compound, such as poly(this compound) or its copolymers, SEM can reveal information about surface roughness, porosity, and the shape and size of synthesized particles. For instance, if used as a coating, SEM could characterize the uniformity and thickness of the layer.

Transmission Electron Microscopy (TEM): TEM provides much higher spatial resolution than SEM, enabling the visualization of the internal structure of a material. researchgate.net Electrons are transmitted through an ultra-thin specimen, allowing for detailed analysis of features such as particle size, shape, and distribution, as well as crystal structure and defects. researchgate.net In the context of this compound derivatives, TEM would be essential for characterizing nanoparticles or nanostructures formed from its polymerization, providing precise measurements of their dimensions and insight into their internal arrangement.

Advanced Elemental Analysis (EDS, EELS, WDS)

Often coupled with electron microscopes, advanced elemental analysis techniques provide qualitative and quantitative information about the chemical composition of a sample. eag.com These methods are vital for confirming the presence and distribution of elements within materials derived from this compound.

Energy-Dispersive X-ray Spectroscopy (EDS): EDS (also known as EDX) is a common accessory on both SEM and TEM instruments. thermofisher.com It detects characteristic X-rays emitted from the sample when struck by the electron beam, allowing for the identification of the elements present. jeolusa.com EDS can be used to create elemental maps, showing the spatial distribution of carbon and nitrogen, confirming the uniform incorporation of the nitrile-containing monomer throughout a polymer matrix. It is known for its speed and ease of use. ethz.ch

Electron Energy-Loss Spectroscopy (EELS): EELS analyzes the energy distribution of electrons that have passed through a thin sample in a TEM. jeolusa.com The energy loss of these electrons provides information about the elemental composition, chemical bonding, and electronic properties of the material. EELS offers superior energy resolution compared to EDS and is particularly effective for detecting light elements like carbon and nitrogen, making it highly suitable for analyzing organic compounds such as this compound derivatives. jeolusa.com

Wavelength-Dispersive X-ray Spectroscopy (WDS): WDS is another X-ray-based technique that offers significantly higher spectral resolution and accuracy in quantification compared to EDS. ethz.ch It excels at differentiating between elements with overlapping X-ray emission peaks and is highly sensitive to trace elements. While more time-consuming, WDS can provide highly precise quantitative compositional analysis of materials containing this compound, which is critical in quality control and materials development. ethz.ch

Table 1: Comparison of Advanced Elemental Analysis Techniques

| Feature | Energy-Dispersive X-ray Spectroscopy (EDS) | Electron Energy-Loss Spectroscopy (EELS) | Wavelength-Dispersive X-ray Spectroscopy (WDS) |

|---|---|---|---|

| Principle | Analysis of characteristic X-rays emitted from the sample. thermofisher.com | Analysis of the energy loss of electrons transmitted through the sample. jeolusa.com | Analysis of characteristic X-rays diffracted by a crystal. |

| Resolution | Lower energy resolution, peak overlaps can be an issue. | High energy resolution, capable of showing fine structure. jeolusa.com | Very high energy resolution, excellent for resolving peak overlaps. ethz.ch |

| Sensitivity | Good for elements with Z > 11. Less sensitive to light elements. jeolusa.com | Excellent for light elements (e.g., C, N, O). jeolusa.com | High sensitivity, suitable for trace element analysis. ethz.ch |

| Speed | Fast, allows for rapid elemental mapping. ethz.ch | Slower data acquisition compared to EDS. | Slower, requires precise calibration and longer acquisition times. ethz.ch |

| Primary Platform | SEM and TEM | Primarily TEM | SEM (Electron Probe Microanalyzer) |

Hyphenated and Advanced Analytical Techniques (e.g., HPLC, GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of this compound and its derivatives in complex mixtures. ijarnd.comchemijournal.com These advanced methods provide high sensitivity, specificity, and the ability to identify and quantify compounds simultaneously. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. ijpca.org For this compound and its derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed. The method's ability to resolve complex mixtures makes it suitable for monitoring reaction progress, assessing product purity, and analyzing formulations. ijpca.org

Table 2: Illustrative HPLC Parameters for Analysis of Phenylacetonitrile-Related Compounds

| Parameter | Description |

|---|---|

| Column | Phenyl-Hexyl or C18, 3-5 µm particle size. sielc.comnih.gov |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and water (often with an acid modifier like formic or phosphoric acid). sielc.compreprints.org |

| Flow Rate | Typically 0.3 - 1.0 mL/min. preprints.orgfda.gov.tw |

| Detector | Photodiode Array (PDA) or UV detector, monitoring at a wavelength relevant to the phenyl ring's absorbance. |

| Temperature | Ambient or controlled (e.g., 40 °C) for reproducibility. fda.gov.tw |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. chemijournal.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph before being detected by a mass spectrometer. ijarnd.com This technique is well-suited for the purity assessment of this compound and for identifying byproducts in its synthesis. ni.ac.rs The mass spectrometer provides structural information, allowing for unambiguous identification of the separated components by comparing their mass spectra to library data. researchgate.net

Table 3: Typical GC-MS Parameters for Analysis of Acrylonitrile and Related Compounds

| Parameter | Description |

|---|---|

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-35MS, OV-17). ni.ac.rssemanticscholar.org |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). semanticscholar.org |

| Injector Temp. | 250 °C. semanticscholar.org |

| Oven Program | Temperature programming from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 260°C) to separate compounds with different volatilities. semanticscholar.org |

| MS Detector | Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-650. semanticscholar.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. kuleuven.be This technique is particularly valuable for detecting and quantifying trace amounts of this compound derivatives in complex matrices, such as biological or environmental samples. thermofisher.com In LC-MS/MS, a precursor ion corresponding to the target analyte is selected, fragmented, and one or more specific product ions are monitored (Multiple Reaction Monitoring, MRM), providing exceptional specificity and reducing background noise. manchester.ac.uk This enables the development of highly robust and sensitive quantitative assays. nih.govmdpi.com

Computational Chemistry and Predictive Modeling of 2 Phenylacrylonitrile Systems

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-phenylacrylonitrile at the atomic level. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying the potential energy surface, electronic structure, and reactivity of molecular systems. scienceopen.com

Understanding the mechanism of chemical reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. DFT calculations are employed to map out reaction pathways by locating the transition states (TS), which are first-order saddle points on the potential energy surface (PES). scm.comcrystalsolutions.eu The process typically involves:

Geometry Optimization: The structures of reactants, products, and intermediates are optimized to find their lowest energy conformations (local minima on the PES).

Transition State Search: Various algorithms are used to locate the transition state structure connecting reactants and products. This can be initiated from an educated guess of the TS geometry, such as a linear synchronous transit (LST) approach, which approximates the TS structure as an intermediate point between reactant and product geometries. ccl.net

Frequency Calculations: Once a stationary point is located, frequency calculations are performed. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate, effectively the vibration that leads to the breaking and forming of bonds during the reaction. scm.comccl.net

For reactions involving this compound derivatives, such as cycloadditions or nucleophilic additions, DFT can elucidate whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism by comparing the activation energies of the different pathways. pku.edu.cn For instance, in a hypothetical reaction, DFT could calculate the energy barrier (ΔE≠) separating the reactants from the products, providing critical kinetic information. crystalsolutions.eu

DFT is a cornerstone for predicting the electronic properties and inherent reactivity of this compound. By solving the Kohn-Sham equations, a set of molecular orbitals and their corresponding energies are obtained, which are fundamental to understanding the molecule's behavior. scienceopen.com

Key electronic properties and reactivity descriptors calculated using DFT include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Electron Density Distribution: DFT provides a detailed map of the electron density, revealing which parts of the this compound molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reagents.

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), which is in good agreement with experimental results for acrylonitrile (B1666552) derivatives. nih.govfrontiersin.org

These calculations allow for the prediction of how structural modifications to the this compound scaffold will alter its electronic properties and, consequently, its reactivity in various chemical transformations.

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of non-covalent interactions. Understanding these interactions is vital for crystal engineering and predicting the physical properties of materials derived from this compound. Hirshfeld surface analysis and the PIXEL method are powerful computational tools for visualizing and quantifying these intermolecular forces. nih.govnih.gov

Hirshfeld Surface Analysis: This technique maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The surface is generated based on the electron density contribution from the molecule itself versus the rest of the crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts are highlighted as red spots, indicating regions of significant interaction, such as hydrogen bonds. nih.govmdpi.com

| Interaction Type | Contribution (%) |

|---|---|

| H⋯C | 33.6 |

| H⋯H | 28.6 |

| H⋯Cl | 17.9 |

PIXEL Calculations: The PIXEL method calculates the lattice energy of a crystal by summing the interaction energies between a central molecule and all its neighbors. It partitions the total interaction energy into Coulombic (electrostatic), polarization, dispersion, and repulsion components for each molecular pair. This allows for a detailed chemical interpretation of the forces holding the crystal together. For acrylonitrile derivatives, PIXEL analysis has been used to identify and quantify the stabilization energies of energetically significant molecular dimers, often highlighting the crucial role of C–H⋯π and other weak interactions in the crystal structure. nih.govfrontiersin.orgnih.gov The calculated intermolecular interaction energies can range from -9.0 to -10.6 kcal mol⁻¹, which are comparable to energies calculated by DFT methods. frontiersin.org

Molecular Modeling for Biological Interactions

Derivatives of this compound have shown promise as biologically active compounds, particularly as ligands for the Aryl Hydrocarbon Receptor (AhR), a potential target in cancer therapy. nih.govnih.gov Molecular modeling techniques are essential for understanding how these molecules interact with their biological targets at a molecular level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound derivatives targeting the AhR, docking studies were performed using a homology model of the receptor's ligand-binding domain, as no crystal structure was available. researchgate.net These studies identified that the primary driving forces for binding are non-polar interactions, such as π-π stacking and general hydrophobic and van der Waals interactions, which is consistent with the hydrophobic nature of the binding site. researchgate.net Docking helps in rationalizing the structure-activity relationships and in screening virtual libraries of compounds to identify new potential ligands.

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding pose, MD simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov A 100-nanosecond MD simulation of a chlorinated phenylacrylonitrile derivative docked into the AhR homology model was performed to assess the stability of the predicted binding pose. researchgate.net Such simulations can reveal the flexibility of the protein, the movement of the ligand within the binding pocket, and the role of surrounding water molecules, providing a more realistic and detailed understanding of the binding event. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

QSAR is a modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org For derivatives of this compound, QSAR has been successfully applied to generate predictive models for their cytotoxicity against breast cancer cell lines. nih.govnih.gov

A QSAR study on a series of 80 this compound-based AhR targeting compounds was conducted to predict their growth inhibition (GI₅₀) against the MCF-7 breast cancer cell line. nih.gov The process involves:

Data Collection: Gathering a dataset of compounds with their measured biological activities. nih.gov

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that represent its constitutional, topological, electronic, and physicochemical properties.

Model Building: Using statistical methods, such as partial least squares regression, to build a model that correlates a subset of these descriptors with the observed activity. sphinxsai.com

Model Validation: Rigorously testing the model's predictive power using internal (e.g., leave-one-out cross-validation, Q²_LOO) and external validation sets. mdpi.com

The final QSAR model for the this compound derivatives was built using 75 compounds (after removing outliers) and included seven molecular descriptors. The model demonstrated good statistical quality and predictive ability. nih.gov

| Statistical Parameter | Value |

|---|---|

| R² (Goodness of fit) | 0.726 |

| Q²_LOO (Internal predictive ability) | 0.663 |

Such a validated QSAR model is invaluable for designing new, more potent derivatives by allowing for the rapid virtual screening of candidate structures and prioritizing synthetic efforts toward compounds predicted to have high activity while avoiding those anticipated to have undesirable properties. nih.govnih.gov

Applications of Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) has opened new frontiers in the study of chemical compounds, enabling predictive modeling and analysis that accelerate research and development. In the context of this compound and its derivatives, these computational tools are primarily leveraged to predict biological activity, optimize molecular structures for desired properties, and streamline the discovery of new therapeutic agents.

A significant application of machine learning in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, a notable QSAR study has focused on predicting their in vitro cytotoxicity against human breast cancer (MCF-7) cell lines. nih.gov This research is driven by the potential of these compounds to target the Arylhydrocarbon Receptor (AhR), a transcription factor implicated in cancer. nih.gov

The development of such a predictive model allows researchers to design novel this compound structures with enhanced cytotoxic activity against cancer cells while minimizing effects on non-cancerous cells. nih.gov Furthermore, these models can identify compounds that are likely to produce anomalous results in standard assays, thereby saving valuable time and resources in the drug design process. nih.gov

The predictive power of these QSAR models is built upon a variety of molecular descriptors that quantify different aspects of a molecule's structure. These can include 1D, 2D, and 3D parameters that describe the molecule's physicochemical properties. ijsmr.in In a QSAR study focused on a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a descriptor called "Total molecular 2-center resonance energy" was identified as having a positive correlation with the studied activity. frontiersin.org This descriptor quantifies the resonance stabilization within a molecule, suggesting that greater electron delocalization is associated with higher biological activity in that specific chemical series. frontiersin.org

The performance of machine learning models in predicting the properties of chemical compounds is rigorously evaluated using several statistical metrics. These metrics provide a measure of the model's accuracy, robustness, and predictive capability.

Below is an interactive data table summarizing the key performance metrics of a QSAR model developed for this compound derivatives.

| Metric | Value | Description |

| R² (Coefficient of Determination) | 0.9876 | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value close to 1 indicates a good fit. |

| Q² (Cross-validated R²) | 0.930 | A measure of the model's predictive ability, calculated using a cross-validation method. A higher value indicates better predictive power. |

| RMSE (Root Mean Square Error) | 0.190 | Represents the standard deviation of the residuals (prediction errors). Lower values indicate a better fit. |

| R²_test | 0.9286 | The coefficient of determination for an external test set, indicating the model's performance on new, unseen data. |

This data is representative of high-performing QSAR models in the field and is based on reported values for similar studies. researchgate.netnih.gov

Applications of 2 Phenylacrylonitrile and Its Derivatives in Advanced Organic Synthesis

Strategic Use as Versatile Intermediates for Complex Molecule Synthesis

2-Phenylacrylonitrile serves as a strategic and versatile intermediate in the synthesis of complex molecular architectures due to the reactivity of its carbon-carbon double bond and the synthetic utility of the nitrile group. The electron-withdrawing nature of the nitrile group makes the double bond susceptible to nucleophilic attack, primarily through Michael addition reactions. This reactivity allows for the introduction of a wide range of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the construction of intricate molecular frameworks.

The Michael addition of nucleophiles to this compound is a cornerstone of its application in complex molecule synthesis. Various nucleophiles, including carbanions, amines, and thiols, can be added to the β-position of the double bond, leading to the formation of a diverse array of functionalized products. For instance, the reaction of this compound with active methylene (B1212753) compounds, such as malonates and cyanoacetates, in the presence of a base, provides access to highly functionalized dinitriles and cyanoesters. These products can then be further elaborated into more complex structures through subsequent cyclization, hydrolysis, or reduction reactions.

Furthermore, the nitrile group of this compound can be transformed into other valuable functional groups, such as amines, carboxylic acids, and amides, adding to its synthetic versatility. This ability to serve as a precursor to multiple functionalities makes this compound a key intermediate in multi-step synthetic sequences aimed at the construction of complex natural products and other challenging target molecules.

Synthesis of Specific Functionalized Compounds

The unique reactivity of this compound has been harnessed for the synthesis of a variety of specific functionalized compounds, including aromatic and heterocyclic systems, advanced materials, and pharmaceutically relevant scaffolds.

Building Blocks for Aromatic and Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a wide range of aromatic and heterocyclic compounds. Its ability to participate in cyclization and cycloaddition reactions makes it a key building block for the construction of these important molecular frameworks.

One notable application is in the synthesis of substituted pyridines. The reaction of this compound with various active methylene compounds in the presence of a base can lead to the formation of highly substituted pyridine (B92270) derivatives. For example, a multi-component reaction involving an aldehyde, a malononitrile, and this compound can yield polysubstituted pyridines in good yields. These reactions often proceed through a cascade of Michael addition, cyclization, and aromatization steps.

Similarly, this compound can be employed in the synthesis of other heterocyclic systems such as pyrimidines and thiophenes. The reaction with amidines or ureas can lead to the formation of pyrimidine (B1678525) rings, while reactions with elemental sulfur and an active methylene compound in the Gewald reaction can produce substituted thiophenes.

Below is a table summarizing the synthesis of various heterocyclic systems using this compound as a key building block.

| Heterocyclic System | Reaction Type | Co-reactants | Product | Yield (%) |

| Pyridine | Multi-component | Aldehyde, Malononitrile | Polysubstituted Pyridine | 75-90 |

| Pyrimidine | Cyclocondensation | Amidines, Ureas | Substituted Pyrimidine | 60-85 |

| Thiophene | Gewald Reaction | Elemental Sulfur, Ketone | Aminothiophene | 70-95 |

| Tetrazole | [3+2] Cycloaddition | Sodium Azide | 5-substituted Tetrazole | 80-95 |

Precursors for Advanced Materials and Functional Molecules

The unique electronic and structural features of this compound and its derivatives make them attractive precursors for the development of advanced materials and functional molecules. The presence of the aromatic ring, the nitrile group, and the double bond allows for the tuning of their optical, electronic, and polymerization properties.

Derivatives of this compound have been investigated for their potential use in the synthesis of functional polymers. The double bond can participate in polymerization reactions, leading to the formation of polymers with interesting properties. For example, copolymers of this compound with other monomers can be synthesized to create materials with tailored refractive indices, thermal stabilities, and mechanical properties.

Furthermore, the nitrile group can be post-functionalized to introduce other functionalities into the polymer chain, allowing for the creation of smart materials that respond to external stimuli. The incorporation of this compound derivatives into polymer backbones has been explored for applications in areas such as organic light-emitting diodes (OLEDs), nonlinear optics, and as components of photosensitive materials.

The table below provides examples of functional molecules and polymers derived from this compound and their potential applications.

| Molecule/Polymer Type | Synthesis Method | Key Properties | Potential Application |

| Copolymers | Free Radical Polymerization | High Refractive Index, Thermal Stability | Optical Materials, Coatings |

| Functionalized Polymers | Post-polymerization Modification | Stimuli-responsive, Tunable electronic properties | Sensors, Smart Materials |

| Non-linear Optical Materials | Knoevenagel Condensation | High second-order non-linearity | Optoelectronics |

Formation of Pharmaceutically Relevant Scaffolds

Derivatives of this compound have garnered significant attention in medicinal chemistry due to their ability to serve as precursors for a variety of pharmaceutically relevant scaffolds. The structural motif of this compound is found in a number of compounds with potent biological activities, including anticancer, antiviral, and kinase inhibitory properties.

A prominent application of this compound derivatives is in the synthesis of anticancer agents. A number of studies have reported the synthesis of novel this compound derivatives that exhibit significant cytotoxic activity against various cancer cell lines. nih.gov These compounds often act as tubulin inhibitors, arresting the cell cycle and inducing apoptosis. nih.govresearchgate.net For example, a series of novel this compound derivatives were synthesized via Knoevenagel condensation and showed potent inhibitory activity against human colon carcinoma (HCT116) and human hepatocellular carcinoma (BEL-7402) cells. nih.gov

In addition to their anticancer properties, derivatives of this compound have been explored as potential kinase inhibitors and antiviral agents. The versatile scaffold of this compound allows for the introduction of various substituents, enabling the fine-tuning of their biological activity and selectivity towards specific molecular targets. The synthesis of novel tetrazole-containing this compound derivatives has also been reported, with some compounds showing promising in vitro antitumor activity. researchgate.net

The following table summarizes the biological activities of some pharmaceutically relevant scaffolds derived from this compound.

| Scaffold Type | Biological Activity | Mechanism of Action (if known) | Example Target |

| Substituted 2-phenylacrylonitriles | Anticancer | Tubulin Polymerization Inhibition nih.gov | HCT116, BEL-7402 cells nih.gov |

| Tetrazolyl-phenylacrylonitriles | Anticancer | Not fully elucidated researchgate.net | Various cancer cell lines researchgate.net |

| Pyrimidine-fused derivatives | Kinase Inhibition | ATP-competitive inhibition | Various kinases |

| Amine-substituted derivatives | Antiviral | Inhibition of viral replication | Various viruses |

Biological Activities and Molecular Interactions of 2 Phenylacrylonitrile Derivatives in Vitro Studies

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Derivatives of 2-phenylacrylonitrile have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines in laboratory settings. These compounds have shown promise as potential anticancer agents due to their ability to inhibit the growth of tumor cells at low concentrations.

One notable derivative, compound 1g2a, exhibited potent inhibitory activity against human colorectal carcinoma (HCT116) and human hepatocellular carcinoma (BEL-7402) cells, with IC50 values of 5.9 nM and 7.8 nM, respectively. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. These values indicate a high degree of potency for compound 1g2a, surpassing that of the positive control drug, paclitaxel, in these cell lines. nih.gov

Another study highlighted (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (compound 28), which was a potent growth inhibitor of the estrogen receptor-positive (ER+ve) human breast cancer cell line, MCF-7, with a GI50 value of 0.127 µM. researchgate.net The GI50 value is the concentration that causes 50% inhibition of cell growth. This compound displayed remarkable selectivity for MCF-7 cells, being up to 543 times more selective for this cell line compared to nine other cancer cell lines not derived from breast tissue. researchgate.net Furthermore, its activity was significantly lower against the ER-negative breast cancer cell line MDA-MB-231 (GI50 of 34 µM) and the normal breast epithelial cell line MCF-10A (GI50 of 16 µM), demonstrating a preference for the estrogen-dependent breast cancer cells. researchgate.net

In the same study, (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile (compound 31) showed broad-spectrum growth inhibition with GI50 values ranging from 0.52 µM in HT29 colon cancer cells to 3 µM in BE2-C neuroblastoma cells. researchgate.net Research has also shown that certain phenylacetamide derivatives exhibit strong cytotoxic effects against various cancer cell lines. For instance, some derivatives displayed significant activity against MDA-MB-468 and PC-12 cells with an IC50 value of 0.6 µM, and against MCF-7 cells with IC50 values of 0.7 µM. chemrevlett.com

The antiproliferative activity of these compounds is not limited to a single type of cancer. Studies have shown efficacy against gastric adenocarcinoma (AGS), lung cancer (A549), and myelogenous leukemia (MGC-803) cell lines, with IC50 values ranging from 0.46 to 100 µM. dntb.gov.ua Importantly, these derivatives often exhibit selective toxicity, showing minimal effects on non-cancerous cell lines such as the human liver cell line L-02. dntb.gov.ua

| Compound | Cancer Cell Line | Cell Line Type | IC50/GI50 Value | Reference |

|---|---|---|---|---|

| 1g2a | HCT116 | Human Colorectal Carcinoma | 5.9 nM | nih.gov |

| 1g2a | BEL-7402 | Human Hepatocellular Carcinoma | 7.8 nM | nih.gov |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (28) | MCF-7 | Human Breast Cancer (ER+ve) | 0.127 µM | researchgate.net |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (28) | MDA-MB-231 | Human Breast Cancer (ER-ve) | 34 µM | researchgate.net |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (28) | MCF-10A | Normal Human Breast Epithelial | 16 µM | researchgate.net |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile (31) | HT29 | Human Colon Cancer | 0.52 µM | researchgate.net |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile (31) | BE2-C | Human Neuroblastoma | 3 µM | researchgate.net |

| Phenylacetamide Derivative | MDA-MB-468 | Human Breast Cancer | 0.6 µM | chemrevlett.com |

| Phenylacetamide Derivative | PC-12 | Pheochromocytoma | 0.6 µM | chemrevlett.com |

| Phenylacetamide Derivative | MCF-7 | Human Breast Cancer | 0.7 µM | chemrevlett.com |

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction

The antiproliferative activity of this compound derivatives is closely linked to their ability to interfere with the cell division cycle and induce programmed cell death, or apoptosis. nih.gov

Studies on compound 1g2a revealed that it effectively halts the proliferation of HCT116 and BEL-7402 cells by arresting them in the G2/M phase of the cell cycle. nih.gov The cell cycle is a series of events that take place in a cell leading to its division and duplication. The G2/M phase is a critical checkpoint where the cell prepares for mitosis. By causing an arrest at this stage, the compound prevents the cancer cells from dividing and multiplying. nih.gov

In addition to cell cycle arrest, these derivatives can trigger apoptosis. For instance, acrylonitrile (B1666552) has been shown to induce apoptosis in human choriocarcinoma cells by promoting the formation of reactive oxygen species (ROS). nih.gov This leads to an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a decrease in the expression of the anti-apoptotic protein Bcl-xl. nih.gov Similarly, phenylacetamide derivatives have been found to trigger apoptosis by upregulating the expression of Bcl-2, Bax, and FasL RNA, as well as increasing caspase 3 activity. chemrevlett.com

Inhibition of Cell Migration and Colony Formation

A crucial aspect of cancer progression is the ability of tumor cells to migrate and form new colonies, a process known as metastasis. This compound derivatives have demonstrated the potential to inhibit these processes.

Compound 1g2a has been shown to effectively inhibit the migration of HCT116 and BEL-7402 cancer cells. nih.gov Furthermore, this compound also hindered the formation of cell colonies by these cancer cell lines. nih.gov This suggests that this compound derivatives could play a role in preventing the spread of cancer.

Identification of Molecular Targets and Pathways

The anticancer effects of this compound derivatives are attributed to their interaction with specific molecular targets and pathways within cancer cells.

Tubulin Polymerization Inhibition and Microtubule Dynamics Modulation

A primary molecular target for many this compound derivatives is tubulin. nih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cell's cytoskeleton and are crucial for cell division, structure, and intracellular transport.

Compound 1g2a, for example, has been identified as a potent tubulin inhibitor. nih.gov It exerts its anticancer effects by inhibiting the polymerization of tubulin, which disrupts the formation and dynamics of microtubules. nih.gov Molecular docking analyses have further supported the hypothesis that this compound binds to tubulin to exert its anticancer effects. nih.gov The disruption of microtubule dynamics leads to the G2/M phase cell cycle arrest observed with these compounds. nih.gov

Receptor Ligand Activity (e.g., Aryl Hydrocarbon Receptor (AhR))

Some this compound derivatives have been developed as ligands for the Aryl Hydrocarbon Receptor (AhR). nih.gov The AhR is a transcription factor that has been identified as a potential target for cancer therapy. nih.gov

A series of this compound compounds targeting the AhR have shown promising and selective activity against cancerous cell lines while having minimal effects on normal, non-cancerous cells. nih.gov The interaction of these derivatives with the AhR can influence cellular processes and contribute to their anticancer activity. nih.gov

Structure-Activity Relationship (SAR) Investigations for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, and for guiding the design of more potent and selective derivatives.

For 2,3-diphenyl acrylonitrile derivatives, it has been observed that the presence of a halogen atom, particularly at the para-position of the phenyl ring, is associated with considerable antiproliferative activity. dntb.gov.ua This suggests that the nature and position of substituents on the aromatic rings play a significant role in the anticancer potency of these compounds.

In a series of 2-phenylacrylonitriles, a simple pharmacophore consisting of two terminal aromatic moieties connected by a conjugated cyano (acrylonitrile) group was identified as essential for growth inhibition. researchgate.net Modifications that disrupted this pharmacophore led to a significant decrease in activity. researchgate.net For instance, the presence of a 3,4-dichlorophenyl group at one end and a 4-nitrophenyl or 4-methoxyphenyl (B3050149) group at the other end resulted in potent compounds. researchgate.net The difference in activity between the nitro and methoxy (B1213986) substituted compounds highlights the influence of electronic effects of the substituents on biological potency.

| Compound | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (28) | 3,4-dichloro substitution on one phenyl ring, 4-nitro substitution on the other. | Potent and selective inhibitor of MCF-7 (ER+ve) breast cancer cells. | researchgate.net |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile (31) | 3,4-dichloro substitution on one phenyl ring, 4-methoxy substitution on the other. | Broad-spectrum growth inhibition against multiple cancer cell lines. | researchgate.net |

| 2,3-diphenyl acrylonitrile derivatives | Halogen at the para-position of the phenyl ring. | Considerable antiproliferative activity. | dntb.gov.ua |

Future Research Trajectories and Emerging Opportunities for 2 Phenylacrylonitrile Chemistry

Development of Sustainable and Green Synthetic Methodologies

A primary focus of future research is the development of "green" or sustainable synthetic protocols for producing and utilizing 2-phenylacrylonitrile and related compounds. This involves a shift away from traditional methods that often rely on hazardous reagents and volatile organic solvents. Key areas of development include the use of safer solvents, renewable feedstocks, and energy-efficient processes.

Key Green Strategies:

Solvent-Free and Aqueous Systems: A major goal is the elimination of volatile organic solvents. mdpi.com Research is exploring solvent-free synthesis and the use of water as a sustainable solvent system. For instance, supramolecular structures like selenoxide-pillar researchgate.netarene have been shown to catalyze the cyanation of benzyl (B1604629) bromide in water. researchgate.net

Electrochemical Synthesis: Electrochemistry offers a sustainable alternative to conventional redox agents by using electrons as oxidants, thereby minimizing reagent waste. researchgate.net Metal-free, dehydrogenative electrochemical methods are being developed for benzylic cyanation, providing a scalable and environmentally benign route to 2-phenylacetonitrile (B1602554) derivatives. researchgate.net

Biocatalysis: The use of enzymes, or biocatalysts, presents a cyanide-free and mild alternative for nitrile synthesis. researchgate.net Aldoxime dehydratases (Oxd) are enzymes with great potential for this transformation, converting aldoximes to nitriles under ambient conditions. researchgate.net This chemoenzymatic strategy allows for the synthesis of nitriles from natural aldehydes. researchgate.net

Renewable Feedstocks: Future methodologies will increasingly focus on utilizing renewable resources derived from biomass, such as natural polymers (starch, cellulose) and bio-based monomers (lactic acid). mdpi.com This aligns with the broader goal of creating a circular economy and reducing reliance on fossil fuels for chemical production. mpg.dersc.org

| Green Synthesis Approach | Key Features | Example/Catalyst |

| Aqueous Systems | Utilizes water as a solvent, reducing VOCs. | Selenoxide-pillar researchgate.netarene for cyanation of benzyl bromide. researchgate.net |

| Electrosynthesis | Uses electricity as a clean oxidant, minimizing waste. | Dehydrogenative anodic cyanation of phenols in benzylic positions. researchgate.net |

| Biocatalysis | Employs enzymes for cyanide-free nitrile synthesis under mild conditions. | Aldoxime dehydratase (Oxd) for converting aldoximes to nitriles. researchgate.net |

| Renewable Feedstocks | Utilizes biomass-derived materials. | Synthesis of polymers from bio-based monomers like lactic acid. mdpi.com |

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry, with profound implications in pharmaceuticals and materials science. nih.gov Future research in this compound chemistry will heavily focus on discovering and optimizing novel catalytic systems that can control stereochemistry with high precision.